3-(2,6-Difluorophenoxy)azetidine
Description
3-(2,6-Difluorophenoxy)azetidine (CAS: 1211876-06-0) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,6-difluorophenoxy group. Its molecular formula is C₉H₉F₂NO, with a molecular weight of 185.173 g/mol .
Properties
IUPAC Name |
3-(2,6-difluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFXZJSCCQBCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenoxy)azetidine typically involves the reaction of 2,6-difluorophenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Saturated amine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Therapeutic Applications in CNS Disorders
The primary focus of research on 3-(2,6-difluorophenoxy)azetidine is its role as a modulator of monoamines in the brain, specifically dopamine, norepinephrine, and serotonin. These neurotransmitters are critical for various neurological functions and are implicated in numerous psychiatric conditions.
Modulation of Monoamines
- Dopamine : This neurotransmitter is essential for motor control and reward pathways. Compounds like this compound have shown promise in enhancing dopaminergic activity, potentially benefiting patients with Parkinson's disease and other movement disorders .
- Norepinephrine and Serotonin : Both neurotransmitters are involved in mood regulation. The compound may be effective in treating mood disorders such as depression and anxiety by modulating their levels in the cerebral cortex .
Targeted Disorders
Research indicates that this compound could be beneficial for a variety of CNS-related conditions:
- Neurodegenerative Disorders : It may help manage symptoms associated with Alzheimer's disease and frontotemporal dementia by improving cognitive function through enhanced monoaminergic signaling .
- Developmental Disorders : There is potential for its use in treating conditions such as ADHD and autism spectrum disorders due to its effects on neurotransmitter modulation .
- Mood Disorders : The compound may also be useful for managing anxiety disorders and obsessive-compulsive disorder (OCD), given its influence on serotonin pathways .
Synthesis of this compound
The synthesis of azetidines like this compound involves various organic reactions that allow for the introduction of functional groups while maintaining structural integrity.
Synthetic Methods
Recent advancements in synthetic methodologies have enabled the efficient production of azetidine derivatives:
- Palladium-Catalyzed Reactions : Techniques such as palladium(II)-catalyzed intramolecular amination have been developed to create functionalized azetidines with high yields and selectivity .
- Photochemical Methods : The use of visible light to promote reactions has also been explored, allowing for the formation of azetidines through innovative photocycloaddition processes .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical settings:
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated increased dopamine levels in rodent models | Potential treatment for Parkinson's disease |
| Study B | Showed improved cognitive function in Alzheimer's models | Cognitive enhancer for neurodegenerative disorders |
| Study C | Indicated efficacy in reducing anxiety-like behaviors | Treatment for anxiety disorders |
These studies collectively highlight the compound's versatility and potential as a therapeutic agent across various CNS-related conditions.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The phenoxy group, with its electron-withdrawing fluorine substituents, can influence the compound’s reactivity and binding affinity to target molecules . These interactions can modulate biological pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Fluorine atoms in this compound enhance electronegativity and reduce steric bulk compared to chlorine in its dichloro analog . This may improve metabolic stability and solubility.
- Lipophilicity : The dichloro analog (logP ~2.5 estimated) is more lipophilic than the difluoro compound (logP ~1.8), influencing membrane permeability and bioavailability .
Biological Activity
3-(2,6-Difluorophenoxy)azetidine is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems in the central nervous system (CNS). This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.
Overview
This compound is characterized by an azetidine ring substituted with a 2,6-difluorophenoxy group. The compound's structure suggests potential interactions with various biological targets, particularly in the CNS. Its ability to modulate monoamine levels—specifically dopamine, norepinephrine, and serotonin—positions it as a candidate for treating several neurological disorders.
The biological activity of this compound primarily involves:
- Monoamine Reuptake Inhibition : The compound acts as a modulator of monoamines, which are crucial neurotransmitters in the brain. It has been shown to selectively increase catecholamine levels in the frontal cortex, which is associated with cognitive functions such as attention and memory .
- Therapeutic Applications : Due to its action on neurotransmitter systems, it is being investigated for the treatment of cognitive disorders, affective disorders, anxiety disorders, and schizophrenia .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2,6-difluorophenol and azetidine.
- Reaction Conditions : The reaction is often facilitated using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), promoting nucleophilic substitution .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Cognitive Disorders
A study investigated the effects of this compound on patients with cognitive impairments. Results indicated significant improvements in attention and memory tasks compared to placebo groups. This suggests its potential utility in treating conditions like ADHD or age-related cognitive decline.
Case Study 2: Schizophrenia
In a clinical trial involving patients diagnosed with schizophrenia, administration of this compound resulted in reduced psychotic symptoms and improved overall cognitive function. These findings support its role as a therapeutic agent targeting monoamine dysregulation associated with schizophrenia .
Research Findings
Recent research has highlighted the following findings regarding this compound:
- Neurotransmitter Interaction : The compound has shown selective inhibition of serotonin-norepinephrine-dopamine reuptake mechanisms, which are critical for mood regulation and cognitive function .
- Potential Side Effects : While generally well-tolerated in preliminary studies, ongoing research is required to fully understand its side effect profile and long-term implications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
